molecular formula C25H29N3O9 B14779489 Pomalidomide-CO-PEG4-propargyl

Pomalidomide-CO-PEG4-propargyl

Cat. No.: B14779489
M. Wt: 515.5 g/mol
InChI Key: LAFPOLNVYIOQGI-UHFFFAOYSA-N
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Description

Evolution of Targeted Protein Degradation Modalities and Chemical Biology Tools

The concept of harnessing the cell's degradation machinery for therapeutic purposes has evolved significantly since its inception. pharmafeatures.comcreative-biolabs.com The journey began with the discovery of the ubiquitin-proteasome pathway and the enzymes involved: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). nih.gov This foundational knowledge paved the way for the development of various TPD strategies.

The idea of a bifunctional molecule that could recruit a target protein to an E3 ligase was first proposed in 1999 and actualized with the synthesis of the first peptide-based PROTAC in 2001 by Crews and Deshaies. nih.gov These early PROTACs, while proving the concept, had limitations in cell permeability and stability. A major breakthrough occurred with the development of small-molecule PROTACs, which offered improved drug-like properties. protein-degradation.org Alongside PROTACs, other TPD modalities have emerged, including molecular glues, which are small molecules that induce a new interaction between an E3 ligase and a target protein. pharmafeatures.comnih.gov The discovery that the drug thalidomide (B1683933) functions as a molecular glue by binding to the E3 ligase Cereblon (CRBN) was a pivotal moment in the field. protein-degradation.orgnih.gov

Today, the TPD field is a major area of research in both academia and the pharmaceutical industry, with a growing number of PROTACs and molecular glues in clinical trials. acs.orgnih.gov The toolkit for TPD research has also expanded to include various chemical biology tools, such as functionalized E3 ligase ligands like Pomalidomide-CO-PEG4-propargyl, which facilitate the rapid synthesis and evaluation of new protein degraders. nih.govresearchgate.net

Era Key Developments Significance
1980s Discovery of the ubiquitin-proteasome system (UPS) and its role in protein degradation. protein-degradation.orgProvided the fundamental biological framework for TPD.
1999-2001 The concept of TPD is introduced. creative-biolabs.com The first peptide-based PROTAC is developed to target MetAP-2. researchgate.netProof-of-concept for hijacking the UPS with a chimeric molecule.
2000s Development of the first small-molecule PROTACs. Emergence of the "molecular glue" concept. protein-degradation.orgOvercame limitations of peptide-based PROTACs, improving drug-like properties.
2010 Identification of Cereblon (CRBN) as the direct target of thalidomide. nih.govUnveiled the mechanism of a known drug as a molecular glue and established CRBN as a key E3 ligase for TPD.
2010s-Present Rapid expansion of PROTAC technology with new E3 ligases, linkers, and targets. nih.gov Multiple PROTACs and molecular glues enter clinical trials. acs.orgpharmafeatures.comTPD becomes a major therapeutic modality with broad potential for "undruggable" targets. frontiersin.org

Fundamental Principles and Mechanism of Action of PROTACs

PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. nih.govwikipedia.org This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the 26S proteasome. researchgate.netwikipedia.org

A PROTAC molecule consists of three key components:

A ligand for the Protein of Interest (POI): This "warhead" binds specifically to the target protein intended for degradation.

A ligand for an E3 Ubiquitin Ligase: This moiety recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). researchgate.net

A Linker: This chemical chain connects the two ligands. The linker's length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and can significantly impact degradation efficiency and selectivity. researchgate.net

The mechanism of action is catalytic: once the target protein is ubiquitinated and sent to the proteasome, the PROTAC is released and can recruit another target protein molecule. researchgate.netwikipedia.org This recycling allows PROTACs to be effective at low concentrations. wikipedia.org A key advantage of this approach is the ability to target proteins that lack a functional active site, significantly expanding the "druggable" proteome. acs.orgfrontiersin.org

Component Function Example
POI Ligand Binds to the target protein destined for degradation.Binds to proteins like BTK, HDAC8, or AR. frontiersin.orgnih.gov
Linker Connects the POI and E3 ligands; influences ternary complex formation.Polyethylene (B3416737) glycol (PEG), alkyl chains. researchgate.net
E3 Ligase Ligand Recruits an E3 ubiquitin ligase.Pomalidomide (B1683931), Lenalidomide (B1683929) (for CRBN), VHL ligands. researchgate.net

Cereblon (CRBN) as a Key E3 Ubiquitin Ligase in TPD Strategies

Of the more than 600 E3 ubiquitin ligases in humans, a small number have been successfully hijacked for TPD, with Cereblon (CRBN) being one of the most prominent. youtube.com CRBN functions as a substrate receptor within the Cullin 4-RING E3 ligase (CRL4) complex. rsc.org The discovery that immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide exert their effects by binding to CRBN was a landmark finding. nih.govrsc.org

This binding event alters the substrate specificity of CRBN, leading to the ubiquitination and degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. rsc.org This "molecular glue" mechanism demonstrated that small molecules could effectively mediate protein-protein interactions to induce degradation.

In the context of PROTACs, CRBN is a favored E3 ligase for several reasons. Its ligands, derived from the IMiDs, are small, potent, and possess favorable drug-like properties. The extensive research on IMiDs has provided a deep understanding of their interaction with CRBN, facilitating the rational design of CRBN-recruiting PROTACs. rsc.orgresearchgate.netresearchgate.net Pomalidomide-based ligands are particularly common due to their high affinity for CRBN. researchgate.netresearchgate.net

Overview of Pomalidomide Derivatives as CRBN-Recruiting Ligands in PROTAC Development

Pomalidomide is a third-generation IMiD developed from thalidomide. nih.gov It binds to CRBN with high affinity, making it a powerful recruiter of the CRL4^CRBN^ complex for TPD applications. rsc.orgresearchgate.net To be used in a PROTAC, the pomalidomide molecule must be chemically modified to attach a linker, which is then connected to a ligand for a target protein. nih.govmedchemexpress.com

The development of "this compound" exemplifies the creation of such a derivative. This compound is a PROTAC building block or intermediate. It contains the pomalidomide core to engage CRBN, attached to a flexible PEG4 (polyethylene glycol) linker. nih.gov The propargyl group at the end of the linker provides a terminal alkyne functional group. This alkyne is highly valuable for its utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com This allows for the efficient and modular synthesis of PROTAC libraries by easily "clicking" the pomalidomide-linker moiety onto various target protein ligands that have been functionalized with an azide (B81097) group.

The use of such pre-functionalized pomalidomide derivatives streamlines the discovery and optimization of new PROTACs, as researchers can rapidly generate and test a wide array of degraders with different target specificities. sigmaaldrich.comsigmaaldrich.com The specific structure of the linker and the attachment point on the pomalidomide core can influence the geometry of the ternary complex and, consequently, the degradation efficiency. researchgate.net Therefore, having access to a variety of building blocks like this compound is crucial for advancing TPD research. researchgate.net

Compound Chemical Formula Molecular Weight ( g/mol ) Key Features
PomalidomideC₁₃H₁₁N₃O₄273.25Potent CRBN ligand. nih.gov
This compoundC₂₅H₂₉N₃O₉515.52Pomalidomide core, PEG4 linker, terminal alkyne for click chemistry. nih.gov
Pomalidomide-PEG4-COOHC₂₄H₃₁N₃O₁₀521.52Contains a terminal carboxylic acid for conjugation to amine-containing molecules. sigmaaldrich.comsigmaaldrich.com
Pomalidomide-PEG4-amineC₂₃H₃₂N₄O₈528.99 (as HCl salt)Features a terminal amine for conjugation to carboxylic acids. rndsystems.com

Properties

Molecular Formula

C25H29N3O9

Molecular Weight

515.5 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanamide

InChI

InChI=1S/C25H29N3O9/c1-2-9-34-11-13-36-15-16-37-14-12-35-10-8-21(30)26-18-5-3-4-17-22(18)25(33)28(24(17)32)19-6-7-20(29)27-23(19)31/h1,3-5,19H,6-16H2,(H,26,30)(H,27,29,31)

InChI Key

LAFPOLNVYIOQGI-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Molecular Architecture and Design Principles of Pomalidomide Co Peg4 Propargyl

Deconstruction of the Compound's Functional Moieties

The modular nature of Pomalidomide-CO-PEG4-propargyl allows for a systematic analysis of its individual components and their contributions to its activity.

Pomalidomide (B1683931) as the Cereblon E3 Ligase Ligand

Pomalidomide serves as the "anchor" of the molecule, specifically binding to the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.comresearchgate.net CRBN is a component of the CUL4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. binasss.sa.crmdpi.com The glutarimide (B196013) moiety of pomalidomide fits into a hydrophobic pocket on the surface of CRBN. binasss.sa.cr This interaction recruits the entire E3 ligase complex, which is essential for the subsequent ubiquitination and degradation of a target protein. researchgate.net The use of pomalidomide leverages the well-established activity of immunomodulatory drugs (IMiDs) in hijacking the CRBN E3 ligase for targeted protein degradation. researchgate.netmdpi.com

Propargyl Group as a Bioorthogonal Conjugation Handle

The terminal propargyl group (a functional group containing a carbon-carbon triple bond) serves as a bioorthogonal conjugation handle. medchemexpress.commedchemexpress.com This means it is chemically stable in biological systems and does not react with endogenous functional groups. nih.gov The propargyl group is specifically designed for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.commedchemexpress.commedchemexpress.com This allows for the efficient and specific attachment of a "warhead"—a ligand designed to bind to a specific protein of interest—that has a complementary azide (B81097) group. nih.govglenresearch.com This modular approach enables the creation of a diverse library of PROTACs targeting different proteins by simply "clicking" on various azide-functionalized warheads.

Rationales for Linker Design in PROTAC Chemistry

Influence of PEG Linker Length on Ternary Complex Formation and Degradation Efficiency

The length of the linker is a paramount consideration in PROTAC design. arxiv.org An optimal linker length is crucial for the effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov If the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. nih.govarxiv.org Conversely, if the linker is excessively long, it may not effectively bring the E3 ligase and the target protein into close enough proximity for efficient ubiquitin transfer. nih.gov Research has shown that systematically varying the length of PEG linkers can significantly impact the degradation efficiency of a PROTAC, with an optimal length often being identified for a specific target and E3 ligase pair. biochempeg.comresearchgate.net For instance, studies with other PROTACs have demonstrated that those with linkers shorter than 12 atoms showed no activity, while longer linkers exhibited robust degradation. nih.gov

Impact of Linker Chemical Composition and Rigidity on PROTAC Activity

The chemical makeup and flexibility of the linker also profoundly affect PROTAC function. nih.gov The inclusion of PEG units, as in this compound, imparts hydrophilicity, which can enhance the solubility and bioavailability of the often large and hydrophobic PROTAC molecules. axispharm.comprecisepeg.com While flexible linkers like PEG can allow for the necessary conformational adjustments to form a stable ternary complex, a certain degree of rigidity can also be beneficial. arxiv.org Introducing more rigid elements, such as alkynes or cyclic structures, can help to pre-organize the PROTAC into a conformation that is favorable for binding, potentially increasing the stability of the ternary complex. nih.gov The choice between a flexible and a rigid linker often involves a trade-off between entropic penalties and pre-organization energy, and the optimal choice is target-dependent. arxiv.org

Strategic Positioning of the Propargyl Conjugation Site on the Linker

The deliberate placement of the propargyl group at the terminus of the polyethylene (B3416737) glycol (PEG) linker in this compound is a critical design element that underpins its function as a versatile building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This strategic positioning is crucial for enabling efficient bioorthogonal conjugation, optimizing the geometry of the final PROTAC molecule, and facilitating the rapid development of new protein degraders.

The primary role of the terminal propargyl group is to serve as a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.commedchemexpress.commedchemexpress.com This bioorthogonal reaction allows for the covalent and site-specific attachment of a "warhead"—a ligand designed to bind to a specific target protein—that has been functionalized with an azide group. medchemexpress.com The placement of the alkyne at the very end of the linker ensures it is sterically accessible and chemically available for this conjugation, providing a modular and highly efficient method for synthesizing PROTACs. This modularity allows researchers to couple the same E3 ligase-recruiting moiety (pomalidomide) and linker to a wide array of target-binding ligands, enabling the creation of extensive PROTAC libraries for screening and optimization. sigmaaldrich.comsigmaaldrich.com

Furthermore, the position of the propargyl group at the distal end of the PEG4 linker dictates the ultimate spatial relationship between the recruited E3 ligase and the target protein. A PROTAC's efficacy is highly dependent on its ability to induce a stable and productive ternary complex between the E3 ligase (in this case, Cereblon, which is bound by the pomalidomide moiety) and the protein of interest. precisepeg.combroadpharm.com The length and flexibility of the linker are paramount in achieving the optimal distance and orientation for the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome. precisepeg.combroadpharm.com The PEG4 linker provides a defined spacing, and by placing the conjugation site at its terminus, it allows for a predictable distance to the target-binding ligand once it is attached. Research has shown that even minor changes to the linker length and attachment points can significantly impact the formation of the ternary complex and, consequently, the degradation efficiency. sigmaaldrich.comsigmaaldrich.com For instance, studies on other PROTACs have identified optimal linker lengths for specific targets, highlighting the importance of this spatial consideration in rational PROTAC design. broadpharm.com

The propargyl group offers an additional advantage beyond conjugation. Its unique vibrational properties allow it to serve as a spectroscopic handle for techniques like Raman imaging, enabling researchers to visualize the trafficking and localization of the PROTAC within living cells. This provides a powerful tool for studying the dynamics of PROTAC-mediated protein degradation in real-time.

Interactive Data Table: Compound Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
This compoundC25H29N3O9515.5N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanamide
PomalidomideC13H11N3O4Not specified in provided context4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Pomalidomide-PEG2-PropargylC20H21N3O6399.42-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethylamino]isoindole-1,3-dione
Pomalidomide-CO-PEG1-propargylC19H17N3O6383.4N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-prop-2-ynoxypropanamide
Pomalidomide-PEG4-CO2HC24H31N3O10521.521-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-3,6,9,12-tetraoxapentadecan-15-oic acid
Thalidomide-PEG4-PropargylNot specified in provided contextNot specified in provided contextNot specified in provided context
Propargyl-PEG7-alcoholNot specified in provided contextNot specified in provided contextNot specified in provided context
m-PEG4-propargylNot specified in provided contextNot specified in provided contextNot specified in provided context
Lenalidomide-PEG4-propargylNot specified in provided contextNot specified in provided contextNot specified in provided context
Pomalidomide 4'-PEG5-acidNot specified in provided contextNot specified in provided contextNot specified in provided context
Pomalidomide 4'-PEG4-amineC23H32N4O8.HCl528.99Not specified in provided context
Propargyl-PEG4-amineNot specified in provided contextNot specified in provided contextNot specified in provided context

Synthetic Methodologies and Chemical Derivatization of Pomalidomide Co Peg4 Propargyl

Synthesis of Pomalidomide (B1683931) and its Functionalized Precursors

Pomalidomide is an immunomodulatory agent derived from thalidomide (B1683933). chemicalbook.commedkoo.com Its synthesis and the preparation of its functionalized precursors are foundational to the construction of more complex conjugates like Pomalidomide-CO-PEG4-propargyl.

Improved Synthetic Routes for Pomalidomide Derivatives

Traditional methods for synthesizing pomalidomide derivatives often face challenges such as low yields and the formation of unwanted byproducts. nih.govrsc.orgscispace.com To address these issues, researchers have focused on developing more efficient and reliable synthetic strategies.

One common route to pomalidomide derivatives involves the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide. nih.govrsc.org This method allows for the direct introduction of various amine-containing linkers to the pomalidomide core. Studies have shown that the reactivity of the amine nucleophile plays a crucial role in the reaction's success. For instance, secondary amines have been found to provide significantly higher yields compared to primary amines. nih.govrsc.orgscispace.com This difference in reactivity has been exploited to improve the synthesis of pomalidomide homo-dimers and other conjugates. nih.govrsc.orgscispace.com

Another approach involves the acylation of the aromatic amine of pomalidomide. nih.govrsc.orgsemanticscholar.org While this method readily yields pomalidomide derivatives, it introduces additional polar surface area and a hydrogen bond acceptor, which may not be desirable for all applications. nih.govrsc.orgsemanticscholar.org Alkylation of the aromatic amine is also a possible route, but it often suffers from low nucleophilicity and poor chemoselectivity. nih.govrsc.orgsemanticscholar.org

The table below summarizes the yields of various pomalidomide derivatives synthesized from primary amine nucleophiles, highlighting the impact of the substituent on the reaction outcome.

Amine NucleophileProductYield (%)
Benzylamine2d68
4-Methoxyaniline2h64
Glycine2j13
Glycine t-butyl ester2i53
Data sourced from a study on the synthesis of pomalidomide derivatives. rsc.org

Application of Microwave-Assisted Synthesis (MAS) in Pomalidomide Building Block Preparation

To accelerate the synthesis of pomalidomide building blocks, microwave-assisted synthesis (MAS) has emerged as a powerful tool. rsc.orgrsc.org Traditional methods often require long reaction times, sometimes overnight, under conventional oil bath heating. rsc.orgrsc.org In contrast, MAS can significantly reduce reaction times to as little as 15 minutes, leading to high yields without the need for extensive purification. rsc.orgrsc.org

One study demonstrated the optimization of a microwave-assisted synthesis of pomalidomide building blocks, achieving at least a 14% increase in yield at the gram scale. rsc.orgrsc.org This rapid and efficient method streamlines the development of pomalidomide-based molecules, such as those used in Proteolysis Targeting Chimeras (PROTACs) and molecular glues. rsc.orgrsc.org The utility of this approach was further highlighted by the successful synthesis of the clinical candidate ARV-110. rsc.orgrsc.org The significant reduction in synthesis time offered by MAS is a considerable advantage in medicinal chemistry programs that require the rapid generation of compound libraries for structure-activity relationship (SAR) studies. rsc.orgrsc.org

Linker Integration Strategies for Pomalidomide Conjugates

Amide Bond Formation via Carbonyl Linkage (-CO-)

Amide bond formation is a fundamental reaction in the synthesis of many pharmaceutical compounds and conjugates. nih.gov In the context of this compound, a carbonyl linkage is established through an amide bond. This is a common and robust method for covalently linking different molecular fragments. nih.gov

The process typically involves the reaction of a carboxylic acid derivative with an amine. In the synthesis of pomalidomide conjugates, this could involve activating a carboxylic acid on the linker and reacting it with the amino group of pomalidomide, or vice versa. While effective, chemical methods for amide bond formation can sometimes require harsh conditions and may generate byproducts. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pomalidomide Precursors

As mentioned previously, Nucleophilic Aromatic Substitution (SNAr) on a halogenated precursor, specifically 4-fluorothalidomide, is a key strategy for attaching amine-containing linkers to the pomalidomide scaffold. nih.govrsc.orgrsc.org This reaction is highly selective and provides a straightforward method for creating N-substituted pomalidomide conjugates. nih.govrsc.org

The success of the SNAr reaction is influenced by the nature of the amine nucleophile. Research has consistently shown that secondary amines are more reactive and provide better yields than primary amines in this context. nih.govrsc.orgscispace.com This observation has been instrumental in optimizing the synthesis of various pomalidomide conjugates. nih.govrsc.orgscispace.com For instance, the use of a diamine linker with at least one secondary amine functionality led to substantially improved yields in the synthesis of pomalidomide homo-dimers compared to linkers with two primary amines. nih.gov

Development of One-Pot Synthesis Approaches for Pomalidomide Conjugates

One successful one-pot strategy leverages the differential reactivity of primary and secondary amines. nih.govrsc.orgscispace.com By carefully controlling the reaction conditions, it is possible to selectively react a diamine linker first with 4-fluorothalidomide and then with another electrophile in the same reaction vessel. This method has been used to synthesize JQ1-pomalidomide conjugates in yields up to 62%, a significant improvement over multi-step procedures. nih.govrsc.orgscispace.com The development of such one-pot methods is particularly valuable for the rapid generation of libraries of protein degraders for preclinical development. nih.govscispace.com

The table below presents the yields of JQ1-pomalidomide conjugates synthesized using a one-pot approach with various diamine linkers.

Diamine LinkerProductYield (%)
Unsymmetrical diamine10a21
Symmetrical secondary diamine10b50
Symmetrical secondary diamine10c37
Unsymmetrical azetidine (B1206935) linker10d62
Data sourced from a study on one-pot synthesis of JQ1-pomalidomide conjugates. nih.govsemanticscholar.org

Preparation of PEGylated Propargyl Moieties as Linker Components

The this compound molecule incorporates a tetraethylene glycol (PEG4) linker terminated with a propargyl group. This linker is a crucial component in the design of PROTACs, offering a balance of flexibility and hydrophilicity. precisepeg.comnih.gov The PEG linker enhances the aqueous solubility of the resulting PROTAC, which can improve cell permeability and oral absorption. biochempeg.com Furthermore, the length of the PEG chain is a critical parameter that can be systematically varied to optimize the degradation efficiency of the target protein. biochempeg.comnih.gov

The preparation of PEGylated propargyl moieties typically involves the use of commercially available, bifunctional PEG linkers. nih.gov These linkers possess a terminal propargyl group (an alkyne) at one end and a reactive functional group at the other, such as a hydroxyl, amine, or carboxylic acid. For the synthesis of this compound, a PEG4 linker with a terminal propargyl group and a group suitable for amide bond formation with pomalidomide is required. For instance, a propargyl-PEG4-acid can be used to react with the amino group of pomalidomide to form the final conjugate. medchemexpress.com The general availability of various PEG linkers with different lengths and terminal functional groups facilitates the rapid assembly of diverse PROTAC libraries. biochempeg.comnih.gov

Below is a table summarizing various PEGylated propargyl linkers and their properties, which are instrumental in the synthesis of molecules like this compound.

Linker NameChemical StructureKey Features
Propargyl-PEG4-acid Propargyl-O-(CH2CH2O)4-CH2COOHContains a terminal alkyne for click chemistry and a carboxylic acid for amide bond formation.
m-PEG4-propargyl CH3O-(CH2CH2O)4-CH2CH2-C≡CHFeatures a terminal alkyne and a methoxy (B1213986) cap, useful when a free terminus is not required. medchemexpress.com
Propargyl-PEG4-NHS ester Propargyl-O-(CH2CH2O)4-CO-NHSAn activated ester for efficient reaction with primary amines under mild conditions. broadpharm.com
Propargyl-PEG4-thiol Propargyl-O-(CH2CH2O)4-CH2CH2-SHProvides a thiol group for conjugation via maleimide (B117702) chemistry or disulfide bond formation. precisepeg.com

Application of Click Chemistry for Conjugate Assembly with this compound

The terminal propargyl group on this compound makes it an ideal building block for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities. nih.govnih.gov Specifically, the azide-alkyne cycloaddition reactions are widely employed for the assembly of PROTACs and other bioconjugates. researchgate.net

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins a terminal alkyne, such as the one present in this compound, with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govwikipedia.orgrsc.org This reaction has become a cornerstone in PROTAC synthesis due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. rsc.orgnih.gov

In a typical CuAAC-based PROTAC synthesis, a ligand for the target protein of interest is functionalized with an azide group. This azide-modified ligand is then reacted with this compound in the presence of a copper(I) catalyst. rsc.org The resulting triazole linker covalently connects the pomalidomide moiety (which binds to the E3 ligase cereblon) and the target protein ligand, forming the final heterobifunctional PROTAC molecule. nih.gov The reliability of CuAAC allows for the rapid generation of PROTAC libraries with variations in the linker length, attachment points, and target ligands to screen for optimal degradation activity. rsc.org For instance, a one-pot synthesis approach has been developed where pomalidomide-based amines are linked with a JQ1-azide to produce potent BET degraders. rsc.org

While CuAAC is a powerful tool, the cytotoxicity of copper catalysts can be a limitation, especially in biological systems. nih.govh1.co Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a bioorthogonal alternative that proceeds without the need for a metal catalyst. h1.conih.gov In SPAAC, the alkyne is activated by incorporating it into a strained ring system, such as a cyclooctyne. h1.conih.gov This strained alkyne readily reacts with an azide-functionalized molecule under physiological conditions. h1.co

For applications involving this compound, the strategy would be reversed. A target protein ligand would be functionalized with a strained alkyne, and the pomalidomide building block would be synthesized with a terminal azide instead of a propargyl group. This approach allows for the conjugation to occur in a biological environment with minimal perturbation. rsc.orgchemrxiv.orgnih.gov SPAAC has been successfully used to link functional elements to ligands for applications such as intraoperative tumor detection. nih.gov

The modular nature of PROTACs, consisting of a target protein ligand, an E3 ligase ligand, and a linker, is well-suited for high-throughput synthesis and screening. nih.gov Click chemistry, particularly CuAAC, plays a pivotal role in the rapid assembly of large PROTAC libraries. rsc.org By having a collection of azide-functionalized target protein ligands and alkyne-functionalized E3 ligase ligands like this compound, a multitude of PROTACs with diverse linkers and attachment points can be synthesized in parallel. rsc.orgrsc.org

This high-throughput approach allows for the systematic optimization of PROTAC properties. nih.gov For example, libraries can be created where the length and composition of the PEG linker are varied to fine-tune the distance and orientation between the target protein and the E3 ligase, which is often critical for efficient protein degradation. nih.gov The development of one-pot synthesis methods further streamlines the process, enabling the rapid generation of conjugate libraries for preclinical development. rsc.orgnih.gov

Analytical Methodologies for Purity Assessment and Structural Elucidation of Conjugates

Ensuring the purity and confirming the structure of this compound and its resulting conjugates are critical for reliable biological evaluation. A combination of analytical techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a standard method for assessing the purity of the final compound and for monitoring the progress of the synthesis. dypvp.edu.inijisrt.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can offer higher resolution and faster analysis times. ijpp.comresearchgate.net Peak purity analysis using a photodiode array (PDA) detector can provide additional confidence in the homogeneity of the main peak by comparing UV spectra across the peak. ijpp.comresearchgate.net

Mass spectrometry (MS) is indispensable for confirming the molecular weight of the synthesized compound. beilstein-journals.org Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used to obtain the mass-to-charge ratio (m/z) of the molecule, which should match the calculated theoretical value.

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon (¹³C NMR) spectroscopy, is the primary method for elucidating the detailed chemical structure of the molecule. beilstein-journals.org NMR provides information about the connectivity of atoms and the chemical environment of each nucleus, allowing for unambiguous confirmation of the synthesized structure.

The following table summarizes the key analytical techniques used for the characterization of this compound and its conjugates.

Analytical TechniquePurposeKey Information Provided
RP-HPLC/UHPLC Purity assessment and reaction monitoringRetention time, peak area (purity), separation of impurities. dypvp.edu.inijisrt.comijpp.comresearchgate.net
Mass Spectrometry (MS) Molecular weight confirmationMass-to-charge ratio (m/z) of the parent ion. beilstein-journals.org
¹H and ¹³C NMR Spectroscopy Structural elucidationChemical shifts, coupling constants, and integration values to confirm the chemical structure. beilstein-journals.org
Peak Purity Analysis (PDA) Confirmation of peak homogeneityComparison of UV spectra across a chromatographic peak. ijpp.comresearchgate.net

Mechanistic Investigations of Targeted Protein Degradation Mediated by Pomalidomide Co Peg4 Propargyl Conjugates

Elucidation of Ternary Complex Formation Dynamics and Stoichiometry

The foundational step in the mechanism of action for a PROTAC derived from Pomalidomide-CO-PEG4-propargyl is the formation of a ternary complex, comprising the PROTAC, the target protein, and the E3 ubiquitin ligase. oup.com This complex brings the target protein into close proximity with the E3 ligase machinery. The Pomalidomide (B1683931) part of the conjugate acts as the E3 ligase binder, specifically recruiting the CRBN component of the CUL4-DDB1-CRBN-RBX1 (CRL4^CRBN^) E3 ligase complex. nih.govmdpi.com The other end of the PROTAC, synthesized via the propargyl group, binds to the protein of interest (POI).

The formation of this ternary complex is a critical determinant of the PROTAC's efficacy and selectivity. researchgate.net The dynamics are governed by the binding affinities of the two ends of the PROTAC for their respective proteins and by the protein-protein interactions that are newly formed within the complex. nih.gov The PEG4 linker provides flexibility, allowing the two proteins to adopt a productive orientation that facilitates the transfer of ubiquitin. scholaris.ca The stability and conformation of the ternary complex are influenced by a factor known as cooperativity (α), which measures how the binding of the PROTAC to one protein affects its affinity for the second protein. nih.gov High positive cooperativity, where the proteins themselves interact favorably, leads to a more stable ternary complex and often more efficient degradation. researchgate.net

Structural Biology Approaches (e.g., Co-crystal Structures, Cryo-Electron Microscopy) of Ternary Complexes

Structural biology techniques are crucial for understanding the precise molecular interactions within the ternary complex. X-ray crystallography and cryogenic electron microscopy (cryo-EM) have been used to solve the structures of ternary complexes mediated by Pomalidomide-based PROTACs. nih.govrsc.orgnanoimagingservices.com These structures provide high-resolution insights into the protein-protein interface created by the PROTAC.

Biophysical Characterization of Protein-PROTAC Interactions and Complex Stability

A variety of biophysical techniques are employed to quantify the interactions within the ternary complex and to assess its stability. springernature.com Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to measure the binding affinities (Kd) and the kinetics (on- and off-rates) of the binary (PROTAC-protein) and ternary interactions. nih.govbiorxiv.org

These studies allow for the calculation of the cooperativity factor (α). An α value greater than 1 indicates positive cooperativity, meaning the two proteins bind to the PROTAC more strongly together than they do individually. This is a desirable characteristic for potent degraders. nih.gov SPR has been particularly useful in measuring the dissociation kinetics of the ternary complex, revealing that a longer half-life of the complex can correlate with a greater initial rate of target degradation. nih.govresearchgate.net

Table 1: Example Biophysical Data for a Pomalidomide-Based PROTAC This table presents hypothetical data based on published findings for analogous Pomalidomide-based PROTACs.

InteractionTechniqueBinding Affinity (Kd)Cooperativity (α)Complex Half-Life (t1/2)
PROTAC ↔ Target ProteinSPR80 nMN/AN/A
PROTAC ↔ CRBNITC1.5 µMN/AN/A
Target-PROTAC-CRBNSPR15 nM5.3110 sec

Ubiquitination Cascade Induction and Efficiency

Once a stable and productive ternary complex is formed, the catalytic function of the hijacked E3 ligase is initiated. nih.gov The CRL4^CRBN^ complex, in proximity to the target protein, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. news-medical.net This process involves a cascade of enzymatic reactions. First, ubiquitin is activated by an E1 activating enzyme in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. nih.gov Finally, the E3 ligase (CRBN) mediates the transfer of ubiquitin from the E2 enzyme to the substrate (the target protein). nih.gov The repeated execution of this cycle leads to the formation of a polyubiquitin (B1169507) chain on the target protein, which acts as a signal for its degradation. news-medical.net The catalytic nature of PROTACs means that a single molecule can induce the ubiquitination of multiple target protein molecules. nih.gov

Role of E2 Ubiquitin-Conjugating Enzymes in Substrate Ubiquitination

The E3 ligase does not work in isolation; it collaborates with an E2 ubiquitin-conjugating enzyme to transfer ubiquitin to the substrate. nih.gov While the E3 ligase provides substrate specificity, the E2 enzyme is responsible for carrying the activated ubiquitin. There are approximately 40 different E2 enzymes in humans, and the specific E2 enzyme utilized can influence the type of ubiquitin chain that is formed. Research on the mechanism of IMiDs has shown that the degradation of certain neosubstrates by the CRBN E3 ligase specifically requires the E2 enzymes UBE2D3 and UBE2G1. nih.gov Therefore, the efficiency of target ubiquitination by a Pomalidomide-based PROTAC is dependent on the cellular availability and activity of these compatible E2 enzymes.

Specificity and Kinetics of Target Protein Ubiquitination

The specificity of a PROTAC is largely determined by the selectivity of its ligands and the unique protein-protein interactions formed within the ternary complex. While the Pomalidomide moiety itself can induce the degradation of natural CRBN neosubstrates (e.g., IKZF1, IKZF3), modifications to the Pomalidomide structure and its conjugation into a PROTAC can alter this off-target profile. nih.govresearchgate.net

The kinetics of target protein ubiquitination and subsequent degradation can be monitored over time using techniques like Western blotting or mass spectrometry. Studies on Pomalidomide-based PROTACs have shown that target degradation can be observed within a few hours of treatment, often reaching a maximum effect between 10 to 24 hours. nih.gov The rate of degradation is influenced by factors such as the stability of the ternary complex and the rate of ubiquitination. nih.gov

Table 2: Example Degradation Kinetics for a Pomalidomide-Based PROTAC This table shows representative data for a target protein (e.g., HDAC8) in cells treated with a Pomalidomide-based PROTAC, based on published literature. nih.gov

Time Point (Hours)Target Protein Level (% of Control)
0100%
275%
630%
1015%
2425% (Partial Recovery)

Engagement of the Ubiquitin-Proteasome System for Target Protein Degradation

The final step in the PROTAC-mediated process is the recognition and degradation of the polyubiquitinated target protein by the 26S proteasome. mdpi.comresearchgate.net The polyubiquitin chain, typically linked through the K48 residue of ubiquitin, serves as a recognition signal for the proteasome. nih.gov The proteasome is a large, multi-subunit protease complex that unfolds, deubiquitinates, and cleaves the target protein into small peptides. news-medical.net The PROTAC molecule itself is not degraded and is released to engage another target protein molecule, enabling its catalytic action. news-medical.net The dependence of this degradation mechanism on the proteasome is a key hallmark of PROTAC activity and is typically confirmed experimentally by demonstrating that co-treatment with a proteasome inhibitor, such as MG132 or bortezomib, rescues the target protein from degradation. nih.govnih.gov

Analysis and Mitigation Strategies for Off-Target Degradation Liabilities Associated with Pomalidomide

Pomalidomide is a widely utilized E3 ligase recruiter in the development of Proteolysis-Targeting Chimeras (PROTACs). nih.gov However, a significant challenge hampering the therapeutic application of pomalidomide-based PROTACs is their potential for off-target protein degradation. researchgate.net The pomalidomide moiety itself can act as a molecular glue, inducing the degradation of endogenous proteins, particularly a class of essential zinc-finger (ZF) proteins that play key roles in normal development and disease. researchgate.netbiorxiv.org This unintended degradation raises concerns about long-term side effects and complicates the development of safe and effective therapeutics. biorxiv.orgdntb.gov.ua Consequently, there is a critical need to establish clear design principles that minimize these off-target liabilities while preserving on-target activity. biorxiv.org

To address the challenge of off-target degradation, researchers have undertaken systematic investigations into the structure-activity relationships of the pomalidomide core. biorxiv.org A key approach has been the rational design and generation of extensive libraries of pomalidomide analogues, allowing for a detailed exploration of how molecular modifications affect substrate selectivity. nih.govbiorxiv.org These studies have specifically focused on the phthalimide (B116566) ring of pomalidomide, as the glutarimide (B196013) ring is typically deeply buried within the Cereblon (CRBN) E3 ligase component, leaving the phthalimide ring accessible for chemical modification. nih.gov

The investigation centered on understanding the impact of positional isomerism—specifically, the placement of linkers or functional groups at the C4 versus the C5 position of the phthalimide ring. researchgate.netbiorxiv.org By creating and profiling dozens of analogues, researchers could systematically assess how the exit vector from the pomalidomide scaffold influences the recruitment and subsequent degradation of off-target ZF proteins. nih.gov It was observed that many existing PROTACs, which commonly utilize exit vectors at the C4 position (e.g., via arylamine, ether, carbon, or amide linkages), exhibited significant off-target ZF degradation, similar to pomalidomide itself. biorxiv.org

The study of these analogues revealed that both the position of the modification and the steric bulk of the appended chemical group are critical determinants of selectivity. Modifications at the C5 position were found to be particularly effective at mitigating off-target effects. The introduction of appropriately sized functional groups at C5 appears to sterically hinder the formation of a productive ternary complex between CRBN, the pomalidomide analogue, and off-target ZF proteins, thereby preventing their ubiquitination and degradation. nih.gov

Table 1: Impact of Pomalidomide Analogue Structure on Off-Target Zinc-Finger (ZF) Protein Degradation

Analogue TypeModification PositionExample Functional GroupRelative Off-Target ZF DegradationRationale for Effect
Standard Pomalidomide C4-Amino-NH2HighThe unsubstituted phthalimide ring readily forms a binding surface for neosubstrate ZF proteins.
C4-Linked PROTAC Exit Vector C4Arylamine, EtherHighThe linker attachment at the C4 position does not sufficiently disrupt the binding interface for many off-target ZF proteins. biorxiv.org
C5-Modified Analogue C5AlkyneLowThe substituent at the C5 position sterically obstructs the binding site for off-target ZF proteins. nih.gov
C5-Modified Analogue C5PiperazineLowThe moderately sized group at C5 disrupts the neosubstrate binding interface, reducing off-target degradation. nih.gov
C6-Modified Analogue C6FluoroLow (with other mods)Small modifications can be combined with C5 substitutions to fine-tune activity and selectivity. nih.gov

The systematic analysis of pomalidomide analogues has led to the development of crucial design principles aimed at creating next-generation PROTACs with enhanced selectivity and minimal off-target effects. nih.gov These rules provide a rational framework for medicinal chemists to circumvent the inherent liabilities of the pomalidomide scaffold. The primary finding is that strategic functionalization of the phthalimide ring can decouple the desired on-target degradation from the unintended degradation of neosubstrate ZF proteins. nih.govresearchgate.net

The most significant design rule to emerge is the preferential use of the C5 position of the phthalimide ring for linker attachment or modification. nih.govresearchgate.net Research demonstrated conclusively that introducing modifications of an appropriate size at the C5 position effectively reduces off-target ZF protein degradation. nih.govbiorxiv.org This principle was validated through high-throughput screening, target engagement studies, and global proteomics. nih.gov For example, pomalidomide analogues featuring alkyne or piperazine groups at the C5 position showed a near-complete lack of ZF degradation propensity in cellular assays. nih.gov

These findings were successfully applied to re-engineer a previously reported Anaplastic Lymphoma Kinase (ALK) targeting PROTAC, which was known to cause a high level of off-target ZF degradation. nih.gov By replacing the original pomalidomide moiety with a C5-modified analogue, researchers developed a new ALK PROTAC with not only minimal off-target effects but also enhanced on-target potency. nih.gov This practical application underscores the value of these design rules in developing safer and more effective targeted protein degraders.

Table 2: Design Principles for Mitigating Off-Target Degradation of Pomalidomide-Based Conjugates

Design RuleStrategyExample ApplicationExpected Outcome
1. Prioritize C5 Position Attach the PROTAC linker or other functional groups to the C5 position of the phthalimide ring.Use a C5-alkyne or C5-piperazine pomalidomide derivative as the E3 ligase recruiter. nih.govSignificantly reduced degradation of off-target zinc-finger (ZF) proteins. nih.gov
2. Optimize Steric Hindrance Introduce moderately sized substituents at the C5 position.A piperazine group at C5 was shown to be effective. nih.govSterically blocks the binding of off-target proteins without compromising CRBN engagement.
3. Avoid Unmodified C4/C5 Positions Avoid using pomalidomide derivatives with unsubstituted C4 and C5 positions in PROTAC design.Replace standard pomalidomide with a rationally designed C5-modified analogue.Minimizes the inherent molecular glue activity of the pomalidomide scaffold towards ZF proteins.
4. Validate Empirically Profile new PROTACs in high-throughput off-target assays.Utilize cellular screening platforms that measure the degradation of a panel of known ZF neosubstrates. nih.govConfirms the selectivity of the new conjugate and ensures the successful implementation of design rules.

Applications in Chemical Biology and Drug Discovery Research

Design and Development of Novel PROTACs for Specific Protein Targets

The primary application of Pomalidomide-CO-PEG4-propargyl is in the design and synthesis of PROTACs, an emergent class of molecules that induce the degradation of specific proteins. nih.gov PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent destruction by the proteasome. nih.gov Pomalidomide (B1683931) is a widely utilized ligand for the CRBN E3 ligase. nih.govnih.gov Building blocks like this compound, which come ready with a linker and a reactive group, streamline the synthesis process, allowing researchers to rapidly create diverse PROTAC molecules for testing. researchgate.nettenovapharma.com

The effectiveness of a PROTAC is highly sensitive to the interplay between its three components: the target-binding ligand, the E3 ligase ligand, and the connecting linker. sigmaaldrich.com Structure-activity relationship (SAR) studies are therefore critical to optimizing PROTAC design. Researchers systematically modify the linker's length, composition, and attachment point to find the combination that best facilitates the formation of a stable and productive ternary complex. nih.govrsc.org

For instance, research into PROTACs targeting hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS) explored the impact of the pomalidomide attachment point. nih.govresearchgate.net Studies have shown that connecting the linker to the C5 position of the pomalidomide phthalimide (B116566) ring can, in some cases, lead to more potent degraders compared to C4-linked isomers. nih.govresearchgate.net The PEG4 linker in this compound provides a specific length and flexibility that can be compared against other linkers to determine the optimal distance and geometry for bringing the target protein and CRBN together. This empirical process of synthesizing and testing various analogs is essential for understanding the nuanced requirements for efficient protein degradation. researchgate.netsigmaaldrich.com

PROTAC ComponentVariable StudiedObservationReference
E3 Ligase Ligand Pomalidomide Conjugation PointDegradation activity can differ significantly between C4- and C5-substituted isomers, depending on the target. nih.gov
Linker Length and CompositionAltering linker length and rigidity affects the stability of the ternary complex and, consequently, degradation potency. scholaris.ca
Ternary Complex StabilityThe stability of the Target-PROTAC-E3 ligase complex is a key determinant of degradation efficiency. researchgate.net

The modular nature of this compound facilitates the parallel synthesis of PROTAC libraries, where the same pomalidomide-linker segment is conjugated to a wide array of target-binding ligands. researchgate.netsigmaaldrich.com This high-throughput approach accelerates the discovery of highly potent and selective degraders. By screening these libraries, researchers can identify PROTACs that induce the degradation of a target protein at very low concentrations. For example, ARV-825, a PROTAC designed to degrade BRD4, consists of a JQ1 derivative linked to a pomalidomide derivative and achieves potent degradation. nih.gov While the affinity of pomalidomide for CRBN is modest (around 3 µM), the catalytic nature of PROTACs allows for efficient degradation as a single PROTAC molecule can mediate the destruction of multiple target protein molecules. nih.gov This event-driven pharmacology distinguishes PROTACs from traditional inhibitors and opens up new avenues for targeting proteins previously considered "undruggable." nih.gov

Functional Interrogation of Cellular Pathways and Biological Processes

Once a potent and selective PROTAC is developed, it becomes a powerful tool for chemical genetics. By inducing the rapid degradation of a specific protein, researchers can study the direct consequences of that protein's absence, allowing for the functional interrogation of complex cellular pathways and biological processes. nih.gov

The propargyl group on this compound is a key feature for advanced experimental designs. It enables the attachment of reporter tags, such as fluorophores, via bioorthogonal click chemistry. This allows for the creation of fluorescently labeled PROTACs, which can be used to monitor the kinetics of protein degradation in living cells. Such studies can provide valuable insights into the rate of degradation and the dynamics of ternary complex formation, distinguishing between fast-acting "molecular glue" type degraders and those with slower onset.

The ability to attach fluorescent dyes to the propargyl handle also facilitates cellular imaging studies. By using a fluorescently-tagged PROTAC, scientists can visualize its subcellular localization and track its movement. This can help confirm that the PROTAC is reaching its intended target within the cell and can provide spatial information about where the protein degradation process occurs. Furthermore, the intrinsic fluorescent properties of pomalidomide itself have been explored, with studies showing that pomalidomide-based PROTACs can emit light, offering another potential method for imaging without the need for an external fluorophore. scholaris.ca

Generation of Chemical Probes and Tool Molecules for Mechanistic Studies

This compound is a fundamental component for the generation of high-quality chemical probes. nih.gov The resulting PROTACs serve as tool molecules to dissect the specific role of a protein of interest. Unlike genetic methods like RNAi or CRISPR, which operate at the level of gene transcription or translation, PROTACs act directly on the protein. This allows for acute, reversible control over protein levels, enabling precise mechanistic studies of a protein's function. The development of these sophisticated tools is essential for validating novel drug targets and deepening the understanding of fundamental biology. nih.gov

High-Throughput Screening and Library Synthesis for Degrader Optimization

The development of potent and selective protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), is a complex process that necessitates the systematic evaluation of numerous molecular combinations. High-throughput screening (HTS) coupled with efficient library synthesis has become an indispensable strategy for accelerating the discovery and optimization of effective degraders. Within this paradigm, building blocks like this compound serve as crucial reagents for the modular assembly of extensive PROTAC libraries. Pomalidomide acts as the E3 ligase-recruiting element for cereblon (CRBN), while the PEG linker and the terminal propargyl group enable facile conjugation to a diverse array of protein of interest (POI) ligands. researchgate.netstrath.ac.uknih.gov

The optimization of PROTACs is often an empirical process that requires the synthesis and screening of a large number of analogs. strath.ac.uk To address this, researchers have developed innovative platforms that streamline the creation and evaluation of these bifunctional molecules. These approaches facilitate the rapid exploration of structure-activity relationships (SAR), particularly concerning the nature of the linker, the E3 ligase ligand, and the POI binder, to identify candidates with optimal degradation efficiency and selectivity. researchgate.net

Rapid and Modular Library Synthesis

The synthesis of PROTACs has evolved to support high-throughput approaches, moving away from lengthy, multi-step procedures. strath.ac.ukrsc.org The modular nature of PROTACs is particularly amenable to library synthesis. researchgate.net A compound such as this compound, with its reactive "clickable" propargyl handle, is designed for efficient conjugation to POI ligands, often through copper-catalyzed azide-alkyne cycloaddition reactions. This allows for the rapid generation of a multitude of distinct PROTAC molecules from a collection of azide-functionalized POI binders.

Several strategies have been implemented to expedite the synthesis of pomalidomide-based degrader libraries:

One-Pot Synthesis: Methods have been developed for the one-pot synthesis of pomalidomide-based PROTACs, which significantly reduces the time and resources required for library creation by obviating the need for intermediate purification steps. nih.gov One study reported a one-pot method for preparing JQ1-pomalidomide conjugates with yields up to 62%, a technique well-suited for the rapid generation of libraries. nih.govrsc.org

Microwave-Assisted Synthesis (MAS): MAS has been employed to accelerate the synthesis of pomalidomide building blocks, achieving high yields in a fraction of the time compared to conventional heating methods. rsc.org This approach streamlines the initial steps of degrader development, ensuring a ready supply of key intermediates for library synthesis. rsc.org

Direct-to-Biology Approaches: To further increase throughput, "direct-to-biology" or "direct screening" methodologies have been developed. researchgate.netstrath.ac.uk In this strategy, PROTACs are synthesized on a nanomole scale in microtiter plates, and the crude reaction mixtures are directly used in cell-based degradation assays without purification. researchgate.net This method dramatically accelerates the exploration of PROTAC SAR, reducing the timeline from weeks to days. researchgate.net

The following table illustrates a conceptual library of PROTACs that could be generated using a pomalidomide-based building block and a variety of POI ligands.

Pomalidomide-Linker MoietyPOI Ligand (Target)Resulting PROTAC
This compoundAzido-JQ1 (BET proteins)PROTAC-A
This compoundAzido-Dasatinib (BCR-ABL)PROTAC-B
This compoundAzido-A-485 (p300)PROTAC-C
This compoundAzido-Erlotinib (EGFR)PROTAC-D

This table is a conceptual representation of how a library of PROTACs can be generated from a common pomalidomide-based intermediate and various protein of interest (POI) ligands. The specific PROTAC designations (PROTAC-A, etc.) are for illustrative purposes.

High-Throughput Screening for Degrader Activity

Once a library of potential degraders has been synthesized, HTS platforms are employed to identify active compounds and perform initial optimization. These screens are typically cell-based and designed to measure the reduction in the levels of the target protein.

A notable example of a high-throughput platform is an automated imaging screen developed to assess the off-target degradation of zinc-finger (ZF) proteins by pomalidomide-based PROTACs. nih.gov In this system, U2OS cells stably expressing 14 different ZF degrons fused to eGFP were treated with a library of pomalidomide analogs. The degradation of the ZF proteins was quantified by the decrease in the eGFP signal, allowing for the systematic evaluation of how modifications to the pomalidomide scaffold impact off-target effects. nih.govresearchgate.net

In a different approach, a growth recovery assay was developed for degrader profiling. acs.org This method is particularly useful for identifying degraders of proteins essential for cell growth. The assay demonstrated that while compounds like pomalidomide could rescue the growth of cells dependent on the degradation of IKZF1, other compounds that did not affect IKZF1 levels resulted in low signal. acs.org

The data below summarizes findings from a study that synthesized a series of pomalidomide-based PROTACs to degrade histone deacetylase 8 (HDAC8). The library was screened to identify the most potent and selective degrader.

CompoundTargetDC₅₀ (nM)Dₘₐₓ (%)Notes
ZQ-23HDAC814793Selective degradation of HDAC8; no effect on HDAC1 and HDAC3. nih.gov
Analog 1HDAC8>1000<20Lower potency and efficacy.
Analog 2HDAC850060Moderate activity.
Analog 3HDAC825085Improved activity over Analogs 1 and 2.

The data for Analogs 1-3 are illustrative, based on the trends described in degrader optimization studies, to provide a comparison to the lead compound ZQ-23 from the cited research. nih.gov

Further research into EGFR-targeting PROTACs led to the synthesis and screening of a new series based on pomalidomide. nih.gov The screening identified compound 16 as a highly potent molecule that could effectively degrade the EGFR protein, with a Dₘₐₓ of 96% after 72 hours. nih.gov This highlights the power of library screening in pinpointing lead candidates for further development.

Advanced Research Strategies and Future Directions

Rational Design Principles for Optimizing Pomalidomide-CO-PEG4-Propargyl Conjugates

The effectiveness of a PROTAC is intricately linked to its three-dimensional structure. The rational design of this compound conjugates focuses on optimizing each of its components: the pomalidomide (B1683931) moiety that binds to the E3 ligase Cereblon (CRBN), the linker, and the warhead that targets the protein of interest (POI). researchgate.netresearchgate.net

Key considerations in the design process include:

Linker Optimization: The polyethylene (B3416737) glycol (PEG) linker in this compound plays a crucial role. Its length and composition are critical for enabling the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase. The propargyl group at the end of the linker facilitates "click chemistry," a highly efficient and specific reaction for attaching the warhead. broadpharm.com

Attachment Point: The point of attachment of the linker to the pomalidomide core can significantly influence the efficacy and selectivity of the resulting PROTAC. Research suggests that attaching the linker at the C5 position of the pomalidomide ring is often optimal for minimizing off-target effects.

Physicochemical Properties: Properties such as solubility and cell permeability are critical for a PROTAC's therapeutic potential. The inclusion of a PEG linker can improve the solubility of the molecule. Researchers are also exploring strategies like limiting the number of solvent-exposed hydrogen bond donors to enhance oral bioavailability. acs.org

Table 1: Key Compounds in Pomalidomide-Based PROTAC Research
Compound NameRole/SignificanceReference
PomalidomideA third-generation immunomodulatory imide drug (IMiD) that binds to the E3 ligase Cereblon (CRBN). nih.govnih.gov It serves as a foundational E3 ligase ligand in many PROTACs. nih.gov nih.govnih.govnih.gov
Lenalidomide (B1683929)A second-generation IMiD, also used as a CRBN ligand in PROTAC design. nih.gov nih.gov
Thalidomide (B1683933)The first-generation IMiD, from which pomalidomide and lenalidomide were derived. nih.govjst.go.jp nih.govjst.go.jp
JQ1A well-known inhibitor of BET bromodomains, often used as a warhead in PROTACs to target these proteins for degradation. nih.gov
ARV-825A PROTAC that combines a JQ1 warhead with a pomalidomide-based CRBN ligand, demonstrating the potential of this approach. rsc.org

Expanding the Scope of E3 Ligases Recruited in TPD beyond CRBN

While CRBN is a widely used E3 ligase in TPD, the human genome encodes over 600 E3 ligases. icr.ac.ukyoutube.com Recruiting other E3 ligases offers several potential advantages, including overcoming resistance mechanisms and achieving tissue- or cell-type-specific protein degradation. icr.ac.ukresearchgate.net

Researchers are actively exploring the use of ligands for other E3 ligases, such as:

VHL (von Hippel-Lindau) icr.ac.uknih.gov

MDM2 (Mouse double minute 2 homolog) njbio.comwisc.edu

cIAP (cellular inhibitor of apoptosis) njbio.comwisc.edu

KEAP1 (Kelch-like ECH-associated protein 1) njbio.comwisc.edu

DCAF15 and DCAF16 njbio.com

RNF4 and RNF114 researchgate.netwisc.edu

The development of new E3 ligase recruiters will significantly expand the toolkit for TPD and enable the degradation of a wider range of protein targets. nih.gov

Development and Application of Advanced Analytical Techniques for Complex Conjugates

The complex and heterogeneous nature of PROTACs presents significant analytical challenges. nih.govnih.gov Ensuring the quality, stability, and characterization of these molecules requires a suite of advanced analytical techniques. bioprocessonline.com

Key analytical methods used in the development of this compound based conjugates include:

Mass Spectrometry (MS): Used to determine the molecular weight and confirm the structure of the conjugate. nih.govpharmafocusamerica.com Techniques like peptide mapping can identify the specific sites of conjugation. pharmafocusamerica.com

Chromatography: High-performance liquid chromatography (HPLC) methods, such as size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC), are used to assess purity, aggregation, and stability. pharmafocusamerica.comnih.gov Hydrophobic interaction chromatography (HIC) can be used to determine the drug-to-antibody ratio (DAR) in antibody-drug conjugates, a concept analogous to characterizing the linker-warhead to E3 ligase ligand ratio in PROTACs. pharmafocusamerica.com

Spectroscopy: UV/Vis spectroscopy is a simple method for determining the concentration and, in some cases, the drug loading of a conjugate. nih.gov

The combination of these techniques is crucial for understanding the structure-activity relationships of PROTACs and for ensuring the quality and consistency of these complex therapeutic agents. nih.gov

Integration of Computational Chemistry and Artificial Intelligence in PROTAC Design

The vast chemical space and the complexity of ternary complex formation make the rational design of PROTACs a significant challenge. digitellinc.com Computational chemistry and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. rsc.orgresearchgate.net

Molecular Modeling: Techniques like molecular docking and molecular dynamics (MD) simulations can predict how a PROTAC will bind to its target protein and the E3 ligase, and can help to assess the stability of the resulting ternary complex. researchgate.netmdpi.comaganitha.ai This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. researchgate.net

Machine Learning (ML): ML models can be trained on existing PROTAC data to predict their degradation efficiency and other important properties. openreview.netcbirt.net These models can help to optimize linker design, identify promising warheads, and even generate novel PROTAC structures. mdpi.comcbirt.net Generative AI approaches are also being explored to design entirely new PROTAC molecules. aganitha.ai

The integration of these computational approaches promises to streamline the design-synthesize-test cycle, leading to the faster development of more effective PROTACs. digitellinc.commdpi.com

Emerging Opportunities for this compound-based Chemical Tools

Beyond its direct application in creating PROTACs for therapeutic use, this compound and similar molecules serve as versatile chemical tools for basic research.

Probing Protein Function: By selectively degrading a protein of interest, these molecules allow researchers to study the protein's function in a cellular context with high temporal control. researchgate.net

Target Validation: The ability to rapidly synthesize libraries of PROTACs targeting different proteins can accelerate the process of validating new drug targets. nih.govrsc.org

Exploring E3 Ligase Biology: Pomalidomide-based probes can be used to investigate the biology of CRBN and other E3 ligases, including their substrate scope and regulation. icr.ac.uk

Development of Novel Chemical Probes: The modular nature of this compound allows for the creation of a wide range of chemical probes, including fluorescently labeled or biotinylated versions for use in various biochemical and cell-based assays.

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